molecular formula C14H19N3OS B2742497 4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol CAS No. 854035-84-0

4-(3-methylbutyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2742497
CAS RN: 854035-84-0
M. Wt: 277.39
InChI Key: SSXZGMOCHMKNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance or state (solid, liquid, gas) at room temperature .


Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, pressures, and other factors .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, density, and reactivity of the compound .

Scientific Research Applications

Urease Inhibition and Anti-proliferative Activity

Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their urease inhibition and anti-proliferative activities. One study describes the synthesis of a library of 1,2,4-substituted triazoles that showed significant urease inhibition and anti-proliferative effects. For instance, a particular derivative demonstrated prominent urease inhibition, making it a potential candidate for further studies in related applications. The interaction of this compound with urease was also explored using docking studies, highlighting its promise as an anti-proliferative agent (Ali et al., 2022).

DNA Methylation Inhibitors

Another research area focuses on the synthesis of 4-substituted 4H-1,2,4-triazole-3-thiol derivatives as DNA methylation inhibitors. These compounds, by introducing benzylsulfanylethyl groups, exhibit anti-tumor activity and affect the methylation level of tumor DNA, suggesting their potential in cancer therapy (Hovsepyan et al., 2018).

Corrosion Inhibition

1,2,4-Triazole derivatives have been identified as effective corrosion inhibitors for metals in aggressive environments. A specific study demonstrates the use of Schiff’s base of pyridyl substituted triazoles as corrosion inhibitors for mild steel in hydrochloric acid solution, indicating a high inhibition efficiency and suggesting their applicability in protecting metals from corrosion (Ansari et al., 2014).

Antimicrobial Properties

Additionally, some novel 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds showed moderate to good antimicrobial activity against a range of pathogenic strains, demonstrating their potential as antimicrobial agents. This opens up avenues for further research into their use in combating microbial infections (Martin, 2020).

Mechanism of Action

The mechanism of action is more commonly discussed in the context of bioactive compounds. It refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses. It includes toxicity, flammability, environmental impact, and safe disposal methods .

properties

IUPAC Name

4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-11(2)8-9-17-13(15-16-14(17)19)10-18-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXZGMOCHMKNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=NNC1=S)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801321091
Record name 4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

854035-84-0
Record name 4-(3-methylbutyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801321091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.